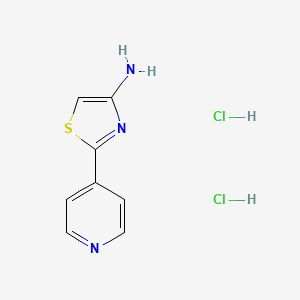![molecular formula C13H7F3N2O2 B1405785 2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile CAS No. 1417568-82-1](/img/structure/B1405785.png)
2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile
Vue d'ensemble
Description
“2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile” is a chemical compound with the molecular formula C13 H7 F3 N2 O2 . It has a molecular weight of 280.205 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 280.205 .Applications De Recherche Scientifique
Allosteric Modifiers of Hemoglobin
- The study by Randad et al. (1991) explored compounds structurally related to 2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile for their potential as allosteric modifiers of hemoglobin. These compounds could be useful in clinical areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Optoelectronics and Photoconductive Diodes
- Günsel et al. (2020) conducted a study on the optoelectronic parameters of compounds including 4-(4-(trifluoromethoxy)phenoxy)phthalonitrile. They also fabricated a photoconductive diode to examine its electronic characteristics under various lighting conditions (Günsel et al., 2020).
Nonlinear Optical Properties
- Farajzadeh et al. (2020) investigated the nonlinear optical properties of zinc phthalocyanines with peripherally substituted 4-(trifluoromethoxy)phenoxy moieties. These compounds have potential applications in optical limiting and as nonlinear optical materials (Farajzadeh et al., 2020).
Antimicrobial and Antioxidant Properties
- The study by Farajzadeh et al. (2019) demonstrated the antimicrobial and antioxidant properties of octa-substituted phthalocyanines bearing (trifluoromethoxy) phenoxy groups. These compounds showed activity against Gram-positive bacteria and displayed significant antioxidant activities (Farajzadeh et al., 2019).
Fluorescence Probes for Reactive Oxygen Species
- Setsukinai et al. (2003) synthesized novel fluorescence probes that can detect reactive oxygen species. These probes are potentially useful for studying the roles of these species in biological and chemical applications (Setsukinai et al., 2003).
Photocatalytic Degradation of Herbicides
- Anirudhan and Anju (2019) reported on a novel photocatalyst for the adsorption and photocatalytic degradation of 2,4-Dichlorophenoxyacetic acid, a common herbicide. The study is relevant for environmental remediation and pollutant degradation (Anirudhan & Anju, 2019).
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)20-11-3-1-10(2-4-11)19-12-7-9(8-17)5-6-18-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVAFSIEFJNJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=C2)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



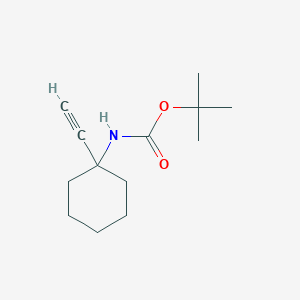

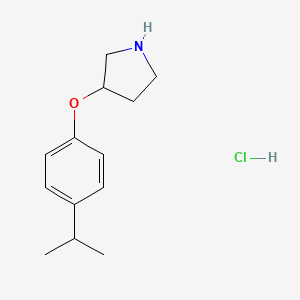
![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)
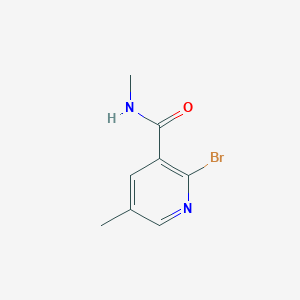



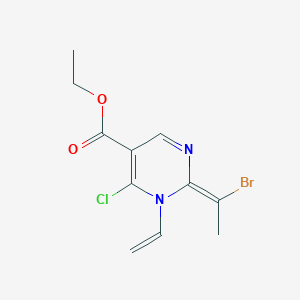
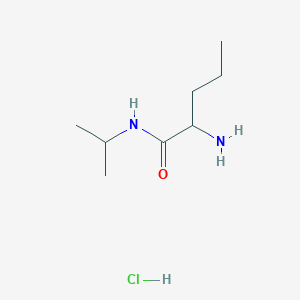
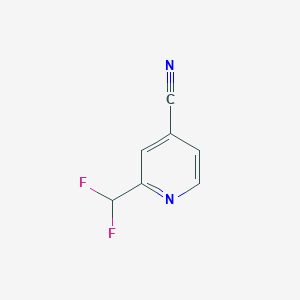
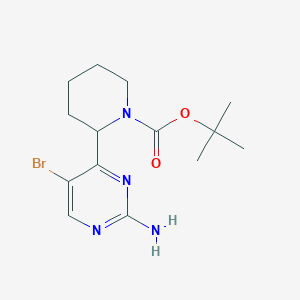
![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)
